N-Methylaniline N-glucuronide
Overview
Description
N-Methylaniline N-glucuronide is a glucuronide metabolite of N-Methylaniline . Glucuronidation is a common pathway in human metabolism of drugs .
Synthesis Analysis
The synthesis of N-Methylaniline involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process occurs under mild conditions (60 °C) and uses NaOH as a base . The glucuronidation of N-Methylaniline to form this compound involves key enzymes UGT1A4 and UGT2B10 .Molecular Structure Analysis
The molecular structure of N-Methylaniline, the precursor to this compound, is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the methylation of anilines to form N-Methylaniline , and the glucuronidation of N-Methylaniline .Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methylaniline, the precursor to this compound, are available in the NIST Chemistry WebBook .Scientific Research Applications
A study by Mutlib and Abbott (1992) found that glucuronide conjugates of similar compounds are formed in rat bile, suggesting insights into their metabolism and potential toxicity (Mutlib & Abbott, 1992).
Wiessler and Rossnagel (1987) discovered that N-nitrosomethylbenzylamine (NMBzA) causes a glucuronide in rats' urine, which may explain the lack of DNA benzylation detection in clinical trials (Wiessler & Rossnagel, 1987).
Ishidate, Kishi, and Takitani (1959) hypothesized that the N-glucosyluronates of primary aromatic amines, like aniline, toluidine, and p-chloroaniline, likely have a structure of N-glucopyranosyluronic acid (Ishidate, Kishi, & Takitani, 1959).
Sherratt and Damani (1989) identified a novel metabolite, N-methylaniline N-glucuronide, produced in rat hepatocytes through the N-glucuronidation of N-methylaniline, indicating a previously uncharacterized route of metabolism (Sherratt & Damani, 1989).
Chiu and Huskey (1998) found species differences in N-glucuronidation of amines, with rabbits and guinea pigs showing higher capacities for this bioconjugation among preclinical species (Chiu & Huskey, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
There has been an increase in requests for the synthesis of N-glucuronides, possibly due to the increasing use of N-heterocyclic chemistry in the design of new small molecule drugs . This suggests that there may be future research directions in the synthesis and study of N-glucuronides like N-Methylaniline N-glucuronide.
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(N-methylanilino)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-14(7-5-3-2-4-6-7)21-13-10(17)8(15)9(16)11(20-13)12(18)19/h2-6,8-11,13,15-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCKVAFFPKLAN-NJMOVEGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923649 | |
Record name | 1-O-[Methyl(phenyl)amino]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121054-06-6 | |
Record name | N-Methylaniline N-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121054066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-[Methyl(phenyl)amino]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.